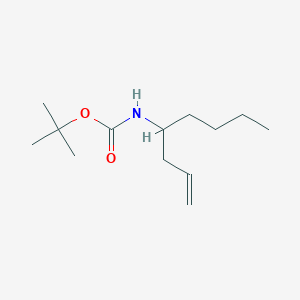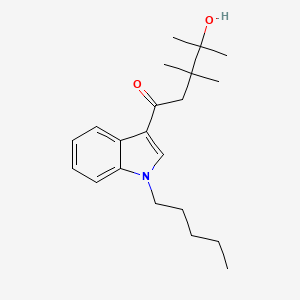
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Descripción general
Descripción
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one, commonly referred to as DDN, is a chemical compound belonging to the family of naphthalene-1,2-dione derivatives. It is a white crystalline solid with a molecular weight of 202.07 g/mol and a melting point of 156-158°C. DDN is a useful synthetic intermediate for the synthesis of a variety of organic compounds and has been used in a wide range of applications, including drug synthesis, agriculture, and catalysis.
Aplicaciones Científicas De Investigación
DDN has been used extensively in scientific research for a variety of applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs, pesticides, and pharmaceuticals. It has also been used as a catalyst in the synthesis of a variety of organic compounds, including amino acids and peptides. In addition, DDN has been used as a fluorescent probe in the study of biological systems, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of DDN is not fully understood. It is believed that DDN interacts with the electron-rich aromatic rings of molecules, leading to a decrease in the electron density of the molecules and the formation of a covalent bond between the molecules and DDN. This covalent bond is believed to be responsible for the catalytic activity of DDN.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of DDN are not well understood. It is believed to have some anti-inflammatory, anti-oxidant, and anti-fungal activity, but further research is needed to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DDN in laboratory experiments include its low cost, high reactivity, and high yield. The main limitation of using DDN in laboratory experiments is its potential toxicity. DDN is a potent irritant and can cause skin and eye irritation if handled improperly.
Direcciones Futuras
The potential applications of DDN are vast and further research is needed to fully understand its biochemical and physiological effects. Future research should focus on the development of new syntheses methods for DDN, as well as the development of new methods for its use in drug synthesis, agriculture, and catalysis. In addition, further research should be conducted to better understand the mechanism of action of DDN and its potential toxicity. Finally, research should be conducted to explore the potential applications of DDN in the treatment of various diseases and disorders.
Propiedades
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-4-6-2-1-3-9(13)10(6)8(12)5-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPLNFAQDGFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431203.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)


![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine hydrochloride](/img/structure/B1431215.png)




![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
![4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431226.png)